1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEMTOSAIBIOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. The presence of the triazole ring and the pyrrolidine moiety contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a series of 1,2,3-triazole-containing hybrids were synthesized and tested against various cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These compounds exhibited significant cytotoxicity with IC50 values ranging from 12.22 µM to 55.57 µM, indicating promising antitumor activity .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7 | HepG-2 | 12.22 |
| 7 | HCT-116 | 14.16 |
| 7 | MCF-7 | 14.64 |
| 2 | HepG-2 | 44.65 |
| 3 | HCT-116 | 50.34 |
The structure–activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhanced cytotoxicity, suggesting that modifications to the chemical structure can lead to improved therapeutic efficacy .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially modulating enzyme activity. Additionally, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage .
Antioxidant Activity
Triazole derivatives have also been investigated for their antioxidant properties. Certain compounds demonstrated significant radical scavenging ability and reducing power in biochemical assays, indicating their potential as antioxidant agents . The presence of carboxylic acid groups in these compounds appears to enhance their antioxidant capacity.
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of various triazole derivatives on human leukemic T-cells. The results indicated that certain derivatives exhibited selective cytotoxicity at nanomolar concentrations comparable to established chemotherapeutics like doxorubicin. Morphological changes consistent with apoptosis were observed in treated cells .
Structure-Activity Relationship Analysis
Research on a series of N-substituted triazole derivatives highlighted that modifications at the N-position significantly influenced their biological activities. Compounds with bulky or electron-donating substituents showed enhanced potency against various tumor cell lines, reinforcing the importance of structural optimization in drug design .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, making it a candidate for antifungal drug development.
Cancer Research
This compound has also been investigated for its potential role in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis, making it a subject of interest in oncology research.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Science
Pesticide Development
The compound's structural features make it a suitable candidate for developing new pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions. Research has focused on its efficacy against common agricultural pests while minimizing toxicity to non-target organisms.
Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator. It enhances growth parameters such as root elongation and biomass accumulation under controlled conditions. This property makes it valuable for agricultural applications aimed at improving crop yield.
Biochemistry
Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic is particularly relevant in pharmacology and toxicology studies.
Bioconjugation Applications
Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques. It can be linked to biomolecules such as proteins or nucleic acids for targeted drug delivery systems or diagnostic applications.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against resistant strains of bacteria .
Case Study 2: Cancer Cell Apoptosis
A study published in Cancer Letters investigated the effects of this compound on human cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .
Case Study 3: Plant Growth Promotion
Research conducted by agricultural scientists assessed the impact of this compound on soybean plants. Results showed improved growth metrics and increased resistance to environmental stressors when treated with the compound .
Preparation Methods
Synthetic Route and Reaction Conditions
This method involves the following key steps:
Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II) is dissolved in a mixed solvent system of tetrahydrofuran (THF) and methyl tetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 50.
Grignard Reaction: The solution is cooled to between −78 °C and 0 °C. Isopropylmagnesium chloride (a Grignard reagent) is added in a mole ratio of 0.8–1.5 equivalents relative to compound II and stirred for 0.5–2 hours. This step facilitates selective substitution at the bromine sites.
Quenching: Hydrochloric acid is added (1–20 equivalents) to quench the reaction.
Extraction and Purification: The reaction mixture is extracted with an organic solvent (1–20 times the mass-to-volume ratio), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure at 40–50 °C. Cooling to −5 °C to 5 °C induces crystallization of 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).
Methylation and Separation: The mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid is dissolved in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF)/N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%. An inorganic or organic alkali and methyl iodide are added at 0–80 °C for 5–48 hours. This step selectively methylates the bromo-substituted triazole, allowing separation by extraction and crystallization.
Final Isolation: The aqueous layer is acidified to pH 1–5 with hydrochloric acid, extracted, dried, and concentrated to yield pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
Advantages and Industrial Suitability
- The method avoids the use of highly toxic sodium azide and expensive propiolic acid esters.
- It is designed for simple operation, high yield, and suitability for industrial production.
- The selective methylation step enables effective separation of closely related triazole isomers.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Product |
|---|---|---|---|
| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + THF/METHF, −78 to 0 °C | Grignard substitution with isopropylmagnesium chloride | 1-substituted-4-bromo-1H-1,2,3-triazole |
| 2 | HCl quench, extraction, crystallization | Isolation of intermediate | Compound III |
| 3 | Methyl iodide, alkali, THF/METHF + DMF/DMAc, 0–80 °C, 5–48 h | Selective methylation | Methyl ester of bromo-triazole |
| 4 | Acidification, extraction, crystallization | Isolation of target acid | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
Comparative Data Table of Preparation Methods
| Feature | Method A (Grignard-Based) | Method B (Click Chemistry-Based) |
|---|---|---|
| Starting Materials | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Azide and alkyne derivatives |
| Key Reagents | Isopropylmagnesium chloride, methyl iodide, HCl | Cu(I) catalyst, alkyne, azide |
| Reaction Conditions | Low temperature (−78 to 80 °C), organic solvents | Mild temperature, aqueous or organic solvents |
| Selectivity | High, via selective methylation and crystallization | High regioselectivity via CuAAC |
| Yield | High (optimized for industrial scale) | Generally high, but multistep |
| Industrial Suitability | Designed for scale-up, simple operation | Scalable but may require protection/deprotection |
| Safety Considerations | Avoids toxic azides | Requires safe handling of azides |
Research Findings and Optimization Notes
- The Grignard reagent mole ratios and temperature control are critical for maximizing yield and minimizing side reactions.
- The choice of solvent mixtures (THF/METHF and DMF/DMAc) affects solubility and reaction kinetics during methylation and separation.
- Acidification pH and extraction solvent volumes influence purity and crystallization efficiency.
- Avoidance of sodium azide improves safety and environmental impact.
- The method is referenced in patent US20180029999A1 as a high-efficiency, industrially viable process.
Q & A
Q. What are the recommended synthetic routes for 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Azide-Alkyne Cycloaddition (CuAAC): Copper-catalyzed click chemistry between a pyrrolidine-derived azide and a propargyl carboxylic acid derivative ensures regioselective triazole ring formation .
Pyrrolidine Functionalization: Alkylation of 1-ethylpyrrolidin-2-ylmethyl groups using alkyl halides or Mitsunobu reactions can introduce the ethyl-pyrrolidine moiety .
Carboxylic Acid Activation: Protecting groups (e.g., tert-butyl esters) may be used to prevent side reactions, followed by acidic or basic hydrolysis .
Critical Parameters:
- Temperature (50–80°C for CuAAC) and solvent choice (DMF, THF) significantly impact reaction efficiency .
- Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Methodological Answer: Key techniques include:
Q. What purification strategies are effective for isolating intermediates during synthesis?
Methodological Answer:
- Column Chromatography: Silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) separates polar intermediates .
- Recrystallization: Ethanol or acetone/water mixtures optimize crystal formation for high-purity isolates .
- Acid-Base Extraction: Exploits the carboxylic acid’s solubility in aqueous NaOH, followed by precipitation via HCl .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use the SMILES string (
CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O) and InChI key (FKRYDELKFKNQIU-UHFFFAOYSA-N) in tools like AutoDock Vina to model binding to active sites (e.g., bacterial enzymes) . - MD Simulations: Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Studies: Correlate substituent modifications (e.g., ethyl vs. methyl groups on pyrrolidine) with antimicrobial activity .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. ineffective results)?
Methodological Answer:
- Assay Standardization: Control variables like bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and solvent (DMSO concentration ≤1%) .
- Metabolite Profiling: LC-MS/MS identifies degradation products under assay conditions that may reduce efficacy .
- Synergistic Studies: Test combinations with known antibiotics to identify potentiation effects masked in single-agent assays .
Q. How do log P and pKa values influence pharmacokinetic properties, and how are they determined experimentally?
Methodological Answer:
- Log P Measurement: Shake-flask method with octanol/water partitioning; predicted log P ≈ 0.5–1.2 due to polar carboxylic acid and nonpolar pyrrolidine .
- pKa Determination: Potentiometric titration (e.g., Sirius T3) reveals carboxylic acid pKa ~2.8–3.5, affecting intestinal absorption and plasma protein binding .
- Impact on ADME: Low log P suggests moderate permeability but requires prodrug strategies (e.g., esterification) to enhance bioavailability .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
Methodological Answer:
Q. How is environmental stability assessed, and what degradation products form under UV/oxidizing conditions?
Methodological Answer:
- Forced Degradation Studies:
- UV Light (ICH Q1B): HPLC-MS identifies photo-oxidation products (e.g., triazole ring cleavage) .
- Oxidative Stress (H₂O₂): Carboxylic acid decarboxylation generates 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole .
- Storage Recommendations: Protect from light (amber vials) and store at –20°C under inert gas (N₂) to prevent hydrolysis .
Q. What in vitro toxicity assays are critical for preclinical evaluation?
Methodological Answer:
- Cytotoxicity: MTT assay on HEK293 cells (IC₅₀ > 100 µM indicates low toxicity) .
- Genotoxicity: Ames test (TA98 strain) with/without metabolic activation (S9 fraction) to assess mutagenic potential .
- hERG Inhibition: Patch-clamp electrophysiology ensures no cardiac ion channel liability (IC₅₀ > 10 µM) .
Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in vivo?
Methodological Answer:
- Synthesis of ¹⁴C-Labeled Analog: Introduce ¹⁴C at the triazole C-4 position via cycloaddition with ¹⁴C-propargyl acid .
- ADME Studies:
- Radiolabeled Tracer: Quantify excretion (urine/feces) and tissue distribution in rodent models .
- Metabolite ID: HPLC-radiodetection coupled with MS/MS identifies glucuronide conjugates or oxidized pyrrolidine metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
